molecular formula C14H16F3N5 B2827650 4-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2380179-18-8

4-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2827650
CAS No.: 2380179-18-8
M. Wt: 311.312
InChI Key: DAFKTVGHGBLHFF-UHFFFAOYSA-N
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Description

4-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a piperidinyl group linked to a methylpyrazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidinyl and pyrazolyl intermediates, which are then coupled with the pyrimidine core. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

4-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
  • 4-[4-MORPHOLINYL (PHENYL)METHYL]MORPHOLINE

Uniqueness

4-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperidinyl and pyrazolyl moieties contribute to its bioactivity and potential therapeutic applications.

Properties

IUPAC Name

4-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N5/c1-21-8-10(7-20-21)11-4-2-3-5-22(11)13-6-12(14(15,16)17)18-9-19-13/h6-9,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFKTVGHGBLHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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